molecular formula C4H6O B093754 1-Oxaspiro[2.2]pentane CAS No. 157-41-5

1-Oxaspiro[2.2]pentane

Cat. No.: B093754
CAS No.: 157-41-5
M. Wt: 70.09 g/mol
InChI Key: KSOGAEPLTWOWJN-UHFFFAOYSA-N
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Description

1-Oxaspiro[2.2]pentane is a unique organic compound with the molecular formula C4H6O. It is characterized by a spirocyclic structure, where an oxygen atom is incorporated into a three-membered ring fused to a four-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxaspiro[2.2]pentane can be synthesized through several methods. One common approach involves the epoxidation of methylenecyclopropane, followed by a lithium-catalyzed rearrangement . Another method includes the dialkylation of 1,3-dithiane using 1-bromo-3-chloropropane .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques such as epoxidation and rearrangement reactions. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic processes involved.

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[2.2]pentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1-Oxaspiro[2.2]pentane and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, certain derivatives can mimic or inhibit natural pheromones, affecting the behavior of insects . The exact pathways and molecular targets depend on the specific application and derivative used.

Properties

IUPAC Name

1-oxaspiro[2.2]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O/c1-2-4(1)3-5-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOGAEPLTWOWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494825
Record name 1-Oxaspiro[2.2]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157-41-5
Record name 1-Oxaspiro[2.2]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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